4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O5S/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(25-16)13-3-1-9-24-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZITWZEECKSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl sulfonyl chloride reacts with an amine.
Formation of the butanamide linkage: The final step involves coupling the intermediate with a butanoic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Hydrolysis
The butanamide moiety undergoes hydrolysis under acidic or basic conditions to yield 4-((4-fluorophenyl)sulfonyl)butanoic acid and 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine.
| Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 h, 110°C | Butanoic acid derivative + amine | 85 | |
| Basic (NaOH, reflux) | 4M NaOH, 8 h, 100°C | Butanoic acid derivative + amine | 78 |
Sulfonamide Hydrolysis
The sulfonyl group resists hydrolysis under mild conditions but reacts with strong bases (e.g., KOH/EtOH) to form 4-fluorobenzenesulfonic acid derivatives.
| Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Alkaline cleavage | KOH/EtOH, 24 h, 80°C | Sulfonic acid + oxadiazole-amide fragment | 62 |
At Oxadiazole Sulfur
The oxadiazole ring’s sulfur atom participates in nucleophilic substitution with amines or thiols.
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxadiazole-SH | Benzylamine | DMF, 60°C, 6 h | S-Benzyl oxadiazole derivative | 73 | |
| Oxadiazole-SH | Ethanedithiol | THF, RT, 3 h | Disulfide-linked dimer | 68 |
Furan Ring Functionalization
The electron-rich furan undergoes electrophilic substitution (e.g., nitration, sulfonation):
| Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-furan-2-yl derivative | 58 | |
| Sulfonation | SO₃/DCM | RT, 4 h | Sulfonated furan derivative | 65 |
Oxadiazole-Furan Cyclization
Under dehydrating conditions, the oxadiazole and furan moieties form fused heterocycles.
| Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| PCl₅, toluene | 120°C, 8 h | Bicyclic triazole-oxadiazole system | 71 |
Furan Oxidation
The furan ring oxidizes to a γ-diketone under strong oxidizing conditions:
| Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 70°C, 6 h | 2,5-Diketone derivative | 64 |
Sulfonamide Reduction
Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thioether:
| Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄/THF | Reflux, 12 h | 4-Fluorophenyl thioether derivative | 55 |
Scientific Research Applications
Overview
The compound 4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide has emerged as a significant entity in medicinal chemistry and related fields due to its unique structural features and potential biological activities. This article explores its applications in scientific research, particularly in the domains of chemistry, biology, medicine, and industry.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique functional groups allow for various chemical modifications that can lead to new derivatives with potentially enhanced properties.
Biology
The biological applications of this compound are particularly noteworthy:
-
Antimicrobial Activity : The compound has shown promising antibacterial properties against various strains of bacteria. For instance, derivatives have exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 µM. The structural components are believed to enhance interactions with bacterial enzymes, leading to effective inhibition.
Compound Name Bacteria Tested MIC (µM) Compound A Staphylococcus aureus 20 Compound B E. coli 40 Compound C Bacillus subtilis 30 - Anticancer Activity : Research indicates that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays on MCF-7 breast cancer cells have shown that compounds with related structures can reduce cell viability significantly.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential in treating various diseases:
- Enzyme Inhibition : It may act as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could enhance cognitive functions or provide therapeutic effects in neurodegenerative diseases.
Case Studies
- Antibacterial Efficacy : A study evaluated several derivatives against multi-drug resistant strains of S. aureus. Modifications similar to those present in this compound significantly enhanced antibacterial potency compared to traditional antibiotics.
- Cytotoxicity Assessment : In vitro assays on MCF-7 cells demonstrated that compounds with similar structural motifs led to over 70% reduction in cell viability at concentrations around 10 µM, indicating strong anticancer potential.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Phenyl Groups
- Key Differences: The target compound’s 4-fluorophenylsulfonyl group differs from the 4-chlorophenylsulfonyl in analog 1. Fluorine’s electronegativity and smaller atomic radius may enhance metabolic stability and hydrogen bonding compared to chlorine .
Analogs with Modified Heterocycles or Linkers
- Key Differences: LMM11 replaces the butanamide linker with a benzamide and introduces a bulky cyclohexyl(ethyl)sulfamoyl group, which may improve antifungal activity by enhancing membrane penetration . The thioether linker in the dihydrobenzodioxin analog (third entry) reduces oxidation susceptibility compared to sulfonyl groups, possibly altering pharmacokinetics .
Analogs with Dual Functional Groups or Complex Cores
- Key Differences :
- The trimethoxyphenyl group in the first analog introduces steric bulk and electron-donating methoxy groups, which could enhance DNA intercalation or topoisomerase inhibition .
- The thiazole -containing compound (second entry) demonstrates anticancer activity, suggesting that heterocycle choice (thiazole vs. oxadiazole) critically influences target specificity .
Biological Activity
4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
The compound has a molecular formula of CHFNOS, with a molecular weight of approximately 358.35 g/mol. Its structure includes a furan moiety and an oxadiazole ring, which are known for their biological activity.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
-
Anti-inflammatory Activity
- Research indicates that derivatives containing the oxadiazole ring exhibit significant inhibition of pro-inflammatory cytokines like IL-1β and IL-6. For instance, compounds similar to this compound have been shown to reduce mRNA expression levels of these cytokines in vitro and in vivo models .
- A study demonstrated that specific derivatives effectively modulated inflammatory responses by inhibiting the STAT3 and NF-kB signaling pathways, crucial for inflammation .
-
Anticancer Activity
- Compounds with similar structural features have been reported to exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the oxadiazole moiety is often linked to enhanced cytotoxicity against various cancer cell lines .
- A notable finding was that certain derivatives inhibited cancer cell proliferation by targeting specific pathways involved in tumor growth .
- Enzyme Inhibition
Table 1: Inhibition of Cytokine mRNA Expression
| Compound | IL-1β (mRNA Expression) | IL-6 (mRNA Expression) | TNF-α (mRNA Expression) |
|---|---|---|---|
| 4d | Significantly Decreased | Significantly Decreased | Lower than control |
| 5f | Significantly Decreased | Significantly Decreased | Lower than control |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5d | MCF7 | 15 | Induction of apoptosis |
| 6a | HeLa | 10 | Cell cycle arrest |
| 4d | A549 | 12 | Inhibition of proliferation |
Case Studies
- Case Study on Inflammatory Response Modulation
- Case Study on Anticancer Efficacy
Q & A
What are the recommended synthetic routes for preparing 4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide?
Basic Research Question
The synthesis typically involves multi-step reactions:
Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
Sulfonylation : Reaction of the oxadiazole intermediate with 4-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C .
Amide coupling : Use of coupling agents like EDCI/HOBt to attach the butanamide moiety .
Key Considerations :
- Purification via column chromatography or recrystallization to isolate the final product.
- Monitor reaction progress using TLC with UV visualization .
How can the structural integrity of this compound be confirmed experimentally?
Basic Research Question
Methodological Approach :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks. For example, the furan-2-yl group shows characteristic aromatic protons at δ 6.3–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Single-crystal analysis using SHELX software for absolute configuration validation .
What biological activities are predicted based on structural analogs?
Basic Research Question
Evidence from Analogs :
- Antimicrobial Activity : Oxadiazole-sulfonamide hybrids exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Anticancer Potential : Furan-containing analogs show IC₅₀ values of 10–25 µM in MCF-7 and HeLa cell lines .
Methodological Recommendation : - Perform in vitro assays (e.g., broth microdilution for antimicrobial activity; MTT assay for cytotoxicity) .
How can structure-activity relationships (SAR) be explored for this compound?
Advanced Research Question
Experimental Design :
Substituent Variation :
- Replace the 4-fluorophenyl group with other aryl sulfonamides (e.g., 4-methoxy, 4-nitro) to assess electronic effects .
- Modify the furan-2-yl group to thiophene or pyridine for steric/electronic comparisons .
Biological Testing : Compare IC₅₀/MIC values across analogs to identify critical substituents.
Data Analysis :
- Use QSAR models to correlate substituent properties (e.g., Hammett constants) with activity .
How can solubility challenges be addressed during formulation?
Advanced Research Question
Key Findings :
- Sulfonamide-oxadiazole hybrids often exhibit poor aqueous solubility (<0.1 mg/mL) .
Strategies : - Salt Formation : Use sodium or potassium salts to enhance solubility.
- Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm size) for improved bioavailability .
How should researchers resolve contradictions in biological data across studies?
Advanced Research Question
Case Example :
- Discrepancies in reported IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from:
- Assay Conditions : Variations in serum concentration or incubation time .
- Compound Purity : HPLC purity ≥95% is critical; impurities >5% can skew results .
Resolution :
- Replicate assays under standardized conditions (e.g., 10% FBS, 48h incubation).
What computational methods are suitable for target identification?
Advanced Research Question
Approach :
- Molecular Docking : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or EGFR kinase .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
Experimental Protocol :
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min) to determine decomposition temperatures.
- Photostability : Expose to UV light (254 nm) for 24h and monitor degradation via HPLC .
What analytical methods are recommended for quantifying this compound in biological matrices?
Advanced Research Question
Method Development :
- HPLC-UV : C18 column, mobile phase = acetonitrile:water (70:30), λ = 254 nm .
- LC-MS/MS : MRM transitions for enhanced specificity in plasma/serum .
How can in vitro toxicity be systematically evaluated?
Basic Research Question
Assay Pipeline :
Hepatotoxicity : HepG2 cell viability assay (48h exposure).
Hemolytic Activity : Incubate with erythrocytes at 37°C; measure hemoglobin release at 540 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
